1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-3-2-4-17(11-15)22-9-7-21(8-10-22)13-18(23)16-5-6-19-20(12-16)25-14-24-19/h2-6,11-12,18,23H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFHKUHZGBZTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol is a complex organic compound that has garnered interest in pharmacological research due to its structural features and potential biological activities. The compound contains a benzodioxole moiety, which is known for its diverse biological properties, and a piperazine ring that contributes to its pharmacological profile.
Chemical Structure
The molecular formula of this compound is C19H24N2O3. The compound's structure is characterized by:
- Benzodioxole ring : A fused aromatic system that enhances biological activity.
- Piperazine ring : A nitrogen-containing heterocycle often associated with psychoactive and therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptors : The piperazine moiety allows for binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to enhanced levels of neurotransmitters such as serotonin and dopamine.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antidepressant Activity
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects. For instance, the interaction with serotonin receptors may contribute to mood stabilization and anxiety reduction.
Antinociceptive Effects
The compound has been evaluated for its pain-relieving properties. In animal models, it demonstrated significant antinociceptive activity, suggesting potential use in pain management therapies.
Neuroprotective Properties
Research indicates that compounds containing benzodioxole structures possess neuroprotective effects. This may be due to their ability to modulate oxidative stress and inflammation in neuronal tissues.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
-
Synthesis and Biological Evaluation :
A study reported the synthesis of various piperazine derivatives incorporating the benzodioxole structure. Among these, compounds demonstrated promising activity against specific biological targets related to depression and anxiety disorders . -
Microbial Reduction Studies :
Research on the microbial reduction of related compounds highlighted the use of Lactobacillus paracasei as a biocatalyst for producing high yields of chiral alcohols from ketones containing benzodioxole structures. This method showcases environmentally friendly synthesis routes for biologically active compounds . -
Pharmacological Profiling :
In vitro assays have been conducted to assess the pharmacological profiles of similar benzodioxole derivatives. These studies revealed significant interactions with serotonin receptors, indicating potential applications in treating mood disorders .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1. Piperazine Substitutions
- 3-Methylphenyl vs. Bis(4-methoxyphenyl)methyl :
The compound in , (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one, replaces the 3-methylphenyl group with a bulky bis(4-methoxyphenyl)methyl substituent. This bulkiness may reduce blood-brain barrier permeability but enhance selectivity for peripheral targets . - 3-Methylphenyl vs. Trifluoromethylphenyl :
describes a compound with a 3-(trifluoromethyl)phenyl group on the piperazine. The electron-withdrawing CF3 group increases metabolic stability and may alter receptor binding kinetics compared to the electron-donating methyl group in the target compound .
2.1.2. Terminal Chain Modifications
- Hydroxyethyl vs. Ethanone: The compound in (2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone) replaces the terminal ethanol group with a ketone.
- Hydroxyethyl vs. Propenone: ’s (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one features an α,β-unsaturated ketone, which may confer reactivity for covalent binding or conjugation in drug design .
Pharmacological Targets
- Dopamine Receptor Affinity: Peribedil (), 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, is a known dopamine D2/D3 receptor agonist. The target compound’s 3-methylphenyl substituent may reduce D2 affinity compared to peribedil’s pyrimidine group but retain partial agonism .
- Antiproliferative Activity: Ethylone (), a cathinone derivative with a benzodioxole group, lacks the piperazine-ethanol chain but shares structural motifs with CNS stimulants. Piperazine derivatives in exhibit antiproliferative activity via sulfonyl groups, suggesting the target compound could be modified for similar applications .
Physicochemical Properties
Research Implications
- Structure-Activity Relationship (SAR) : The hydroxyethyl chain and 3-methylphenyl group balance receptor affinity and pharmacokinetics. Bulkier substituents () may hinder CNS access but improve peripheral target engagement.
- Therapeutic Potential: Analogous compounds show promise in CNS disorders (e.g., peribedil) and cancer (). Further studies on the target compound’s dopamine receptor modulation and cytotoxicity are warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
